Sik-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

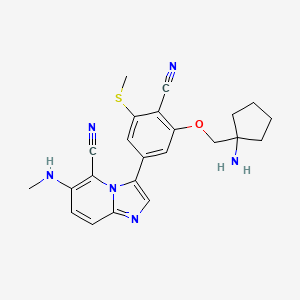

Molecular Formula |

C23H24N6OS |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]-6-(methylamino)imidazo[1,2-a]pyridine-5-carbonitrile |

InChI |

InChI=1S/C23H24N6OS/c1-27-17-5-6-22-28-13-19(29(22)18(17)12-25)15-9-20(16(11-24)21(10-15)31-2)30-14-23(26)7-3-4-8-23/h5-6,9-10,13,27H,3-4,7-8,14,26H2,1-2H3 |

InChI Key |

AWLHPMOLJAWKDL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N2C(=NC=C2C3=CC(=C(C(=C3)SC)C#N)OCC4(CCCC4)N)C=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sik-IN-1 in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for Sik-IN-1, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs), focusing on its role in modulating inflammatory signaling pathways. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinase (SIK) family, comprising isoforms SIK1, SIK2, and SIK3, are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family. Initially identified for their expression in response to high salt intake, SIKs are now recognized as crucial regulators in a variety of physiological processes, including metabolism, oncogenesis, and immune function. In the context of inflammation, SIKs are key mediators that restrain anti-inflammatory responses and promote pro-inflammatory signaling, making them compelling therapeutic targets for inflammatory and autoimmune diseases.

This compound is a highly potent, ATP-competitive pan-SIK inhibitor that modulates inflammatory responses by re-calibrating cytokine production in immune cells, particularly macrophages. This document details the core molecular pathways through which this compound exerts its anti-inflammatory effects.

Core Mechanism of Action: The SIK-CRTC-CREB Axis

The primary mechanism by which this compound modulates inflammation is through the de-repression of the CREB-regulated transcription co-activator (CRTC) family, particularly CRTC3 in myeloid cells.

In a pro-inflammatory state, Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) signaling activates SIKs. Activated SIKs then phosphorylate CRTC3 at multiple serine residues (including Ser62, Ser162, Ser329, and Ser370). This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm, preventing it from acting as a transcriptional co-activator in the nucleus. This SIK-mediated repression of CRTC3 is a key checkpoint that limits the production of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10).

This compound binds to the ATP-binding pocket of SIKs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of CRTC3, leading to its dissociation from 14-3-3 proteins. Dephosphorylated CRTC3 is then free to translocate to the nucleus, where it binds to CREB (cAMP response element-binding protein) and co-activates the transcription of target genes, most notably IL10. The resulting surge in IL-10 production shifts the cellular response from a pro-inflammatory to an anti-inflammatory and regulatory state. Concurrently, SIK inhibition leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Secondary Mechanism: Modulation of the NF-κB Pathway

In addition to the primary CRTC-dependent mechanism, SIKs (specifically SIK1 and SIK3) have been shown to negatively regulate TLR4-mediated signaling upstream of NF-κB activation. This appears to be a distinct, kinase-independent scaffolding function.

SIK1 and SIK3 can physically interact with TAB2, a key adaptor protein in the TLR4 signaling cascade. This interaction is proposed to sterically hinder the formation of the functional TAK1-TAB2-TRAF6 complex, which is essential for the ubiquitination of TRAF6 and subsequent activation of the IKK complex and NF-κB. By inhibiting SIK function or expression, this modulatory interaction may be affected, although this pathway is less characterized in the context of small molecule SIK inhibitors compared to the CRTC axis. It represents a secondary pathway through which SIKs can influence inflammatory gene expression.

Quantitative Efficacy Data

This compound is a highly potent inhibitor of all three SIK isoforms, with low nanomolar efficacy in both enzymatic and cell-based functional assays.

Table 1: In Vitro Potency of this compound

| Target / Assay | Metric | Value (nM) | Reference |

|---|---|---|---|

| SIK1 (enzymatic) | IC₅₀ | 0.1 | |

| SIK2 (enzymatic) | IC₅₀ | 0.4 | |

| SIK3 (enzymatic) | IC₅₀ | 1.5 | |

| TNF-α Release (LPS-stimulated human macrophages) | IC₅₀ | 0.5 |

| IL-10 Release (LPS-stimulated human macrophages) | EC₅₀ | 4 | |

For comparison, the potencies of other commonly used research-grade SIK inhibitors are provided below.

Table 2: Comparative IC₅₀ Values of Pan-SIK Inhibitors (nM)

| Inhibitor | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| This compound | 0.1 | 0.4 | 1.5 | |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 |

| YKL-05-099 | ~10 | ~40 | ~30 | |

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values represent the concentration of an inhibitor required for 50% of its maximal effect.

5.0

An In-depth Technical Guide to the Function of Salt-Inducible Kinase (SIK) Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of a wide array of physiological and pathological processes.[1][2] Comprising three isoforms—SIK1, SIK2, and SIK3—these serine/threonine kinases act as key signaling nodes that translate extracellular cues into transcriptional responses.[1][3] SIKs exert their primary influence by phosphorylating and controlling the subcellular localization of two major classes of transcriptional regulators: Class IIa histone deacetylases (HDACs) and cAMP-regulated transcriptional coactivators (CRTCs).[4][5] The development of small molecule inhibitors targeting SIKs has unveiled significant therapeutic potential across multiple domains, including inflammatory diseases, oncology, metabolic disorders, and osteoporosis.[5][6] This guide provides a comprehensive overview of the SIK signaling pathway, the mechanism of action of SIK inhibitors, their therapeutic applications, and detailed experimental protocols for their evaluation.

The Salt-Inducible Kinase (SIK) Signaling Pathway

The activity of SIKs is tightly controlled by upstream signals, which in turn dictates the phosphorylation status and location of their downstream targets.

Regulation of SIK Activity

-

Activation: SIKs are constitutively activated through phosphorylation of a conserved threonine residue within their activation loop by the master upstream kinase, Liver Kinase B1 (LKB1).[1][2][3] This tonic activation keeps SIKs in a ready state to phosphorylate their substrates.

-

Inhibition: The primary mechanism for inhibiting SIK activity is initiated by extracellular signals that elevate intracellular cyclic AMP (cAMP) levels, such as those from G protein-coupled receptors (GPCRs).[1][4] Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates SIKs at multiple sites in their C-terminal domains.[2][4] This phosphorylation does not directly inhibit catalytic activity but instead creates docking sites for 14-3-3 chaperone proteins.[7] The binding of 14-3-3 proteins is believed to sterically hinder SIKs from accessing their substrates, effectively blocking their function.[4]

Downstream Substrates and Consequences

In their active state, SIKs phosphorylate key transcriptional regulators, leading to their sequestration in the cytoplasm and preventing their nuclear function.

-

Class IIa Histone Deacetylases (HDACs): SIKs phosphorylate HDAC4, HDAC5, and HDAC7.[5] This phosphorylation event promotes the binding of 14-3-3 proteins, which retains the HDACs in the cytoplasm.[5] This prevents them from entering the nucleus, where they would typically repress the activity of transcription factors such as Myocyte Enhancer Factor 2 (MEF2).

-

cAMP-Regulated Transcriptional Coactivators (CRTCs): SIKs phosphorylate CRTC1, CRTC2, and CRTC3.[5] Similar to HDACs, this phosphorylation leads to 14-3-3 binding and cytoplasmic retention.[7] This sequestration prevents CRTCs from co-activating the crucial transcription factor, cAMP Response Element-Binding Protein (CREB), in the nucleus.[3]

By controlling these two families of transcriptional regulators, SIKs act as a crucial brake on gene expression programs controlled by CREB and MEF2.

Figure 1. The core Salt-Inducible Kinase (SIK) signaling pathway.

Mechanism of Action of SIK Inhibitors

Small molecule SIK inhibitors are designed to directly block the catalytic activity of the SIK enzymes. The majority of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[6][8] This action prevents the transfer of phosphate from ATP to SIK substrates.

The downstream consequences of SIK inhibition are a direct reversal of the pathway's normal function:

-

Reduced Substrate Phosphorylation: Inhibition of SIKs leads to a decrease in the phosphorylation levels of Class IIa HDACs and CRTCs.

-

Nuclear Translocation: In their dephosphorylated state, HDACs and CRTCs are released from their 14-3-3 anchors in the cytoplasm and translocate into the nucleus.[4]

-

Modulation of Gene Expression:

-

CRTCs enter the nucleus and bind to CREB, potently co-activating the transcription of CREB target genes.[3] This is a key mechanism for the anti-inflammatory and metabolic effects of SIK inhibitors.

-

Class IIa HDACs enter the nucleus and can repress gene expression programs driven by transcription factors like MEF2.[4] In macrophages, nuclear HDAC4/5 can also deacetylate NF-κB, which reduces the transcription of pro-inflammatory cytokines.[7]

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 3. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]

Sik-IN-1: A Potent Pan-SIK Inhibitor for Basic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sik-IN-1, a potent, small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family. We will delve into its mechanism of action, inhibitory activity, and its application as a tool for basic research, supported by detailed experimental protocols and visual diagrams to facilitate understanding and experimental design.

Introduction to the Salt-Inducible Kinase (SIK) Family

The Salt-Inducible Kinases (SIKs) are a subfamily of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2][3] There are three isoforms: SIK1, SIK2, and SIK3, which are involved in a multitude of physiological processes.[1][4] Initially identified for their expression in the adrenal glands in response to high salt intake, SIKs are now recognized as crucial regulators of metabolism, inflammation, and cell growth.[4][5]

The activity of SIKs is primarily regulated by the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates and activates all three SIK isoforms.[1][4] Once active, SIKs phosphorylate and control the subcellular localization of two key classes of transcriptional regulators:

Phosphorylation by SIKs causes both HDACs and CRTCs to be sequestered in the cytoplasm, bound by 14-3-3 proteins, thereby preventing them from entering the nucleus and regulating gene expression.[2][6] Inhibition of SIK activity is a key downstream event for signaling pathways that increase intracellular cAMP, such as those activated by various hormones and G protein-coupled receptors (GPCRs).[1][6] By blocking SIKs, CRTCs can translocate to the nucleus, where they co-activate the transcription factor CREB (cAMP response element-binding protein) to modulate the expression of target genes.[4][5] This central role in signal transduction has made SIKs an attractive target for therapeutic intervention in inflammatory diseases, metabolic disorders, and cancer.[5][8]

This compound: A Pan-Inhibitor of the SIK Family

This compound (also referred to as Compound 53) is a highly potent inhibitor of all three SIK isoforms, making it an invaluable tool for studying the consolidated roles of the SIK family in cellular processes.[9] Its pan-inhibitory profile allows for the comprehensive blockade of SIK-mediated signaling.

Data Presentation

The inhibitory and cellular activities of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound [9]

| Target Kinase | IC₅₀ (nM) |

| SIK1 | 0.1 |

| SIK2 | 0.4 |

| SIK3 | 1.5 |

Table 2: Cellular Activity of this compound in Human Macrophages [9]

| Cellular Effect | Potency Value (nM) |

| Inhibition of TNFα release (IC₅₀) | 0.5 |

| Stimulation of LPS-induced IL-10 release (EC₅₀) | 4.0 |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of SIK1, SIK2, and SIK3. This action prevents the phosphorylation of key downstream substrates, leading to a cascade of events that alter gene expression.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs. Unphosphorylated CRTCs are free to translocate to the nucleus, where they bind to CREB and powerfully activate the transcription of genes containing cAMP response elements (CRE) in their promoters. This mechanism is particularly relevant in immune cells, such as macrophages, where SIK inhibition leads to a potent anti-inflammatory phenotype characterized by the upregulation of Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8][9]

Experimental Protocols

The following are generalized protocols for key assays used to characterize SIK inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is designed to measure the direct inhibitory effect of this compound on purified SIK enzyme activity by quantifying ATP consumption. It is based on the principles of the ADP-Glo™ Kinase Assay.[10][11]

Materials:

-

Purified recombinant SIK1, SIK2, or SIK3 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Substrate peptide (e.g., AMARA peptide)[10]

-

ATP at a concentration near the Kₘ for the enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates suitable for luminescence

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Kinase Assay Buffer

-

Test compound (this compound dilutions) or DMSO (vehicle control)

-

SIK enzyme solution (pre-diluted in Kinase Assay Buffer)

-

Substrate peptide solution

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Mix the plate gently and incubate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop Reaction & Detect ADP:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Cytokine Release Assay

This protocol measures the functional effect of this compound on the production and release of cytokines from immune cells, such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1).

Materials:

-

Human PBMCs or a suitable macrophage cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

Lipopolysaccharide (LPS) for stimulation

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-10

-

CO₂ incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.

-

Compound Treatment: Prepare dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control). Pre-incubate the cells with the compound for 1-2 hours.

-

Cell Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production. For the unstimulated control, add vehicle only.

-

Incubation: Return the plate to the CO₂ incubator and incubate for a specified period (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-10).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-10 in the collected supernatants using the respective ELISA kits, following the manufacturer’s instructions.

-

Data Analysis:

-

For TNF-α inhibition, calculate the percent inhibition at each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

-

For IL-10 stimulation, plot the measured IL-10 concentration against the this compound concentration to determine the EC₅₀ value.

-

Conclusion and Research Applications

This compound is a powerful and specific chemical probe for the investigation of SIK-dependent signaling pathways. Its pan-isoform inhibitory profile at nanomolar concentrations allows for the effective interrogation of the combined roles of SIK1, SIK2, and SIK3 in various biological contexts.

Key Research Applications:

-

Immunology: Elucidating the role of SIKs in regulating the balance between pro- and anti-inflammatory responses in macrophages and other immune cells.[8][12]

-

Metabolism: Investigating the SIK-CRTC pathway in the context of hepatic gluconeogenesis and lipid metabolism.[5][6]

-

Oncology: Studying the potential of SIK inhibition to suppress tumor growth or modulate the tumor microenvironment.[13]

-

Cell Biology: Dissecting the mechanisms by which extracellular signals that modulate cAMP levels are transduced to the nucleus to control gene expression.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. scholar.harvard.edu [scholar.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pnas.org [pnas.org]

- 13. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Salt-Inducible Kinases (SIKs) in Metabolic Disease and Cancer: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) belonging to the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of cellular metabolism and growth. Initially identified for their role in sodium homeostasis, their influence is now understood to extend to a wide array of physiological and pathological processes. Dysregulation of SIK signaling is increasingly implicated in the pathogenesis of metabolic disorders such as type 2 diabetes and obesity, as well as in the initiation and progression of various cancers. SIKs act as a crucial signaling node, translating hormonal and nutritional cues into transcriptional responses, primarily through the phosphorylation and regulation of transcriptional co-activators, including CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). This technical guide provides an in-depth overview of the core SIK signaling pathways, their dichotomous roles in metabolic disease and cancer, quantitative data on their activity and expression, and detailed protocols for key experimental assays used in their study.

The SIK Family: Structure and Regulation

The SIK family consists of three isoforms with distinct and overlapping functions and expression patterns. SIK1 (SNF1LK) expression is inducible by various stimuli, including high salt intake and hormones, while SIK2 (QIK) and SIK3 (QSK) are more constitutively expressed, with SIK2 being most abundant in adipose tissue and SIK3 in the brain.

The activity of all three SIKs is primarily regulated by phosphorylation. The upstream kinase, Liver Kinase B1 (LKB1), a well-established tumor suppressor, phosphorylates a conserved threonine residue in the activation loop of SIKs (Thr182 in SIK1, Thr175 in SIK2, Thr221 in SIK3), which is essential for their catalytic activity. Conversely, signals that elevate intracellular cyclic AMP (cAMP), such as glucagon, lead to the activation of Protein Kinase A (PKA). PKA phosphorylates SIKs at multiple sites in their C-terminal domains, which does not directly inhibit their kinase activity but creates docking sites for 14-3-3 proteins. This binding event is thought to sequester SIKs, preventing them from accessing their substrates and effectively inhibiting their cellular function.

Core Signaling Pathways

SIKs exert their primary effects by controlling the subcellular localization and activity of key transcriptional regulators. The two most well-characterized families of SIK substrates are the CRTCs (CRTC1-3) and the Class IIa HDACs (HDAC4, 5, 7, 9).

The LKB1-SIK-CRTC/HDAC Axis

Under basal conditions or in the presence of LKB1 activity, SIKs are active and phosphorylate CRTCs and Class IIa HDACs. This phosphorylation event promotes the binding of 14-3-3 proteins, which sequesters these transcriptional regulators in the cytoplasm, preventing them from entering the nucleus and activating their target gene programs.

The cAMP-PKA-SIK Pathway

Hormonal signals that increase cAMP levels (e.g., glucagon) activate PKA. PKA then phosphorylates and inactivates SIKs via 14-3-3 protein binding. This relieves the inhibitory phosphorylation on CRTCs and Class IIa HDACs, allowing them to be dephosphorylated (by phosphatases such as calcineurin), translocate to the nucleus, and co-activate transcription factors like CREB and MEF2 to drive gene expression.

SIKs in Metabolic Disease

SIKs are central to metabolic homeostasis, particularly in regulating glucose and lipid metabolism. Their dysregulation is a key factor in insulin resistance and type 2 diabetes.

Hepatic Gluconeogenesis

In the liver, SIKs act as a critical brake on glucose production. During fasting, glucagon elevates cAMP, leading to PKA-mediated inhibition of SIKs. This allows for the dephosphorylation and nuclear translocation of CRTC2, which co-activates CREB to drive the expression of key gluconeogenic genes, G6pc (Glucose-6-Phosphatase) and Pck1 (PEPCK). Conversely, in the fed state, active SIKs phosphorylate and suppress CRTC2, thus inhibiting gluconeogenesis. Pharmacological inhibition of SIKs with compounds like HG-9-91-01 has been shown to dose-dependently increase the mRNA expression of Pck1 and G6pc and subsequently increase glucose production in hepatocytes.

Adipose Tissue Function

In adipose tissue, SIK2 is the most abundant isoform and plays a significant role in insulin signaling and glucose uptake. Silencing of SIKs in human adipocytes has been shown to reduce both basal and insulin-stimulated glucose uptake. Pharmacological SIK inhibition also reduces glucose uptake in primary human adipocytes, suggesting SIK activity is required for proper glucose metabolism in these cells.

SIKs in Cancer

The role of SIKs in cancer is complex and highly context-dependent, with different isoforms exhibiting both tumor-suppressive and oncogenic functions.

Tumor Suppressive Roles

The LKB1-SIK axis is a key tumor-suppressive pathway, particularly in non-small-cell lung cancer (NSCLC). Inactivation of LKB1, a frequent event in NSCLC, leads to loss of SIK activity, aberrant CRTC activation, and subsequent tumor growth. Genetic loss of SIK1, and to a greater extent combined loss of SIK1 and SIK3, has been shown to accelerate tumor growth in mouse models of KRAS-driven lung cancer. In breast cancer, higher expression of SIK1 and SIK2 has been associated with a favorable prognosis.

Oncogenic Roles

In contrast, SIK2 and SIK3 are often considered tumor promoters. SIK2 is frequently overexpressed in high-grade serous ovarian cancer and its higher expression correlates with poorer survival. It plays a role in mitosis by localizing to the centrosome, and its inhibition can sensitize ovarian cancer cells to taxane-based chemotherapy. SIK2 also promotes metabolic reprogramming and can activate the PI3K/AKT/mTOR pathway to support cancer cell proliferation. SIK3 has also been linked to tumor promotion and chemoresistance in ovarian cancer.

SIKs and the

Technical Guide: The Impact of Sik-IN-1 on CREB-Regulated Transcription Coactivators (CRTCs)

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Salt-Inducible Kinase (SIK) inhibitors, exemplified by potent compounds such as HG-9-91-01, on the CREB-regulated transcription coactivator (CRTC) family of proteins. Salt-Inducible Kinases are key regulators of metabolic and inflammatory pathways, primarily through their phosphorylation and subsequent cytoplasmic sequestration of CRTCs. Inhibition of SIKs de-represses this signaling axis, leading to the nuclear translocation of CRTCs and activation of CREB-mediated gene transcription. This document details the underlying signaling pathways, presents quantitative data on inhibitor potency, outlines key experimental protocols for studying this interaction, and provides visual diagrams to illustrate these complex processes. This guide is intended for researchers, scientists, and drug development professionals working in fields such as immunology, metabolism, and oncology.

Introduction: The LKB1-SIK-CRTC Signaling Axis

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) subfamily, comprising three isoforms: SIK1, SIK2, and SIK3.[1][2] These kinases are crucial intermediaries that translate extracellular signals into transcriptional reprogramming.[3] A primary upstream activator of SIKs is the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the activation loop of SIKs, rendering them catalytically active.[4][5]

Once activated, SIKs phosphorylate a range of substrates, most notably the CREB-Regulated Transcription Coactivators (CRTCs), which include CRTC1, CRTC2, and CRTC3.[3][6] CRTCs are powerful co-activators for the transcription factor CREB (cAMP Response Element-Binding protein). The regulatory mechanism hinges on the phosphorylation state of CRTCs. In a basal state, active SIKs phosphorylate CRTCs at conserved serine residues.[7][8] This phosphorylation event creates a binding site for 14-3-3 scaffold proteins, which sequester the CRTCs in the cytoplasm, thereby preventing them from accessing nuclear CREB and co-activating gene transcription.[3][9]

The inhibition of SIK activity, therefore, represents a critical control point. Small molecule inhibitors targeting the SIK family block the phosphorylation of CRTCs. This leads to their dephosphorylation, dissociation from 14-3-3 proteins, and subsequent translocation into the nucleus, where they bind to CREB and potently drive the expression of genes containing cAMP Response Elements (CREs) in their promoters.[7][8] This mechanism is central to various physiological processes, including the regulation of gluconeogenesis in the liver and the modulation of cytokine production in immune cells.[2][7]

Mechanism of Action of SIK Inhibition on CRTCs

The primary molecular effect of a SIK inhibitor (referred to herein as Sik-IN-1) is the direct competitive inhibition of ATP binding to the kinase domain of SIK1, SIK2, and SIK3. This abrogation of kinase activity initiates a downstream signaling cascade that culminates in the activation of CREB-mediated transcription.

-

Inhibition of SIKs : this compound binds to the active site of SIK isoforms, preventing the phosphorylation of their substrates.

-

CRTC Dephosphorylation : In the absence of SIK-mediated phosphorylation, cellular phosphatases act on CRTCs, removing the phosphate groups from key serine residues (e.g., Ser171 on CRTC2, Ser329 on CRTC3).[7][8][10]

-

Dissociation from 14-3-3 Proteins : The dephosphorylated state of CRTCs disrupts the binding motif for 14-3-3 proteins, leading to the dissociation of the CRTC/14-3-3 complex.[7]

-

Nuclear Translocation : Freed from their cytoplasmic anchor, CRTCs translocate into the nucleus.[3][7]

-

CREB Co-activation : In the nucleus, CRTCs bind to the bZIP domain of CREB, potently activating the transcription of CREB target genes, such as IL-10 in macrophages or gluconeogenic genes like PCK1 and G6PC in hepatocytes.[7][11]

Quantitative Data: Potency of SIK Inhibitors

The efficacy of SIK inhibitors is determined by their half-maximal inhibitory concentration (IC50) against the different SIK isoforms. Lower IC50 values indicate higher potency. The selectivity profile across the three isoforms can influence the compound's biological effects. Below is a summary of reported IC50 values for several well-characterized SIK inhibitors.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [3][12] |

| ARN-3236 | 21.63 | <1 | 6.63 | [12][13] |

| YKL-05-099 | ~10 | ~40 | ~30 | [12] |

| YKL-06-061 | 6.56 | 1.77 | 20.5 | [12][13] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [12][13] |

Experimental Protocols

Elucidating the effect of this compound on CRTCs requires a series of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant SIK protein.

Methodology:

-

Reagents : Recombinant human SIK1, SIK2, or SIK3 enzyme; a suitable peptide substrate (e.g., AMARA peptide); ATP; kinase assay buffer; serially diluted this compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure : a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add the SIK enzyme and the diluted inhibitor or vehicle (DMSO). Incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for 1 hour at 30°C. e. Terminate the reaction and quantify the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence.

-

Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for CRTC Phosphorylation

This assay directly visualizes the change in CRTC phosphorylation in cells treated with a SIK inhibitor.

Methodology:

-

Cell Culture and Treatment : Culture cells (e.g., RAW264.7 macrophages, HEK293T cells) to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Normalize protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated CRTC site (e.g., anti-phospho-CRTC3 Ser329). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CRTC or a housekeeping protein like GAPDH or β-actin.

Co-Immunoprecipitation of CRTC and 14-3-3

This assay determines if SIK inhibition disrupts the physical interaction between phosphorylated CRTC and 14-3-3 proteins.

Methodology:

-

Cell Treatment and Lysis : Treat and harvest cells as described for Western blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

-

Immunoprecipitation : a. Pre-clear the cell lysates by incubating with Protein A/G agarose beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody against total CRTC (or an appropriate tag if using overexpressed protein) overnight at 4°C. c. Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against 14-3-3 proteins. A reduced amount of co-immunoprecipitated 14-3-3 in the this compound-treated sample indicates disruption of the interaction.[7]

Conclusion

The inhibition of Salt-Inducible Kinases by small molecules represents a potent and direct mechanism for modulating the activity of CRTCs. By preventing the phosphorylation-dependent cytoplasmic sequestration of CRTCs, inhibitors like this compound effectively unleash the transcriptional co-activating potential of these proteins, leading to robust CREB-dependent gene expression. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and characterize the impact of SIK inhibitors on this critical signaling pathway. Understanding this mechanism is vital for the development of novel therapeutics targeting a range of diseases, from chronic inflammatory disorders to metabolic syndrome and certain cancers.

References

- 1. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent roles of salt-inducible kinases (SIKs) in metabolic homeostasis and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SIK1/CRTC2/CREB1 and TWIST1/PI3K/Akt/GSK3β signaling pathways mediated by microRNA-25-3p are altered in the schizophrenic rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The SIK1/CRTC2/CREB1 and TWIST1/PI3K/Akt/GSK3β signaling pathways mediated by microRNA-25-3p are altered in the schizophrenic rat brain [frontiersin.org]

- 6. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Drosophila Salt-inducible Kinase (SIK) Regulates Starvation Resistance through cAMP-response Element-binding Protein (CREB)-regulated Transcription Coactivator (CRTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | SIK1 Regulates CRTC2-Mediated Gluconeogenesis Signaling Pathway in Human and Mouse Liver Cells [frontiersin.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Investigating the impact of Sik-IN-1 on class IIa histone deacetylases (HDACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the potent Salt-Inducible Kinase (SIK) inhibitor, Sik-IN-1, and its mechanistic impact on the function and regulation of class IIa histone deacetylases (HDACs). This document outlines the core signaling pathways, presents key quantitative data, and offers detailed experimental protocols for investigating this interaction in a research setting.

Introduction: The SIK-HDAC Axis

Histone deacetylases are a family of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] They are categorized into four classes based on sequence homology.[2][3] Class IIa HDACs, comprising HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their ability to shuttle between the nucleus and the cytoplasm.[2][4][5] This nucleocytoplasmic trafficking is a key regulatory mechanism for their function.

Unlike other HDACs, the enzymatic activity of class IIa members is intrinsically low.[6] Their primary role is to act as transcriptional corepressors by interacting with specific transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[4][5] This interaction represses the transcription of MEF2 target genes involved in various cellular processes, including muscle development and neuronal survival.[4][5][7]

The Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family consisting of SIK1, SIK2, and SIK3, are primary regulators of class IIa HDAC localization and function.[8][9][10] SIKs phosphorylate conserved serine residues within the N-terminal regulatory domains of class IIa HDACs.[5][8] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which masks the nuclear localization signal and facilitates the export of the HDAC from the nucleus to the cytoplasm.[5] This sequestration relieves the repression of MEF2, allowing for gene expression to proceed.

This compound is a highly potent, small-molecule inhibitor of all three SIK isoforms.[11] By inhibiting SIK activity, this compound prevents the phosphorylation-dependent nuclear export of class IIa HDACs, thereby locking them in the nucleus and enhancing their repressive effect on target gene transcription. This guide explores the specifics of this mechanism and the experimental approaches used to validate it.

Mechanism of Action: this compound Modulates HDAC-Mediated Gene Repression

The primary mechanism by which this compound influences class IIa HDACs is through the direct inhibition of SIK family kinases. This action initiates a cascade of events that alters the subcellular localization of these HDACs and, consequently, their ability to repress transcription.

-

SIK Inhibition : this compound binds to the ATP-binding pocket of SIK1, SIK2, and SIK3, preventing them from phosphorylating their substrates.

-

HDAC Hypophosphorylation : In the absence of SIK activity, the key regulatory serine residues on class IIa HDACs (e.g., Ser246 on HDAC4, Ser259 on HDAC5, Ser155 on HDAC7) remain unphosphorylated.[8]

-

Blocked 14-3-3 Binding : Without the phosphate group, the 14-3-3 chaperone proteins cannot bind to the class IIa HDACs.[5]

-

Nuclear Accumulation : The inability to bind 14-3-3 proteins results in the unmasking of the nuclear localization signal and prevents nuclear export. This leads to the accumulation of class IIa HDACs within the nucleus.

-

Sustained Transcriptional Repression : The increased nuclear concentration of class IIa HDACs leads to enhanced association with MEF2 transcription factors on the promoters of target genes, resulting in sustained or increased transcriptional repression.[4][5]

The following diagram illustrates this signaling pathway.

Data Presentation: Quantitative Profile of this compound

The efficacy of this compound is defined by its high potency against SIK family kinases and its corresponding effects in cellular models.

Table 1: Biochemical Inhibitory Potency of this compound

| Target Kinase | IC₅₀ (nM) |

|---|---|

| SIK1 | 0.1 |

| SIK2 | 0.4 |

| SIK3 | 1.5 |

Data sourced from MedchemExpress.[11]

Table 2: Cellular Activity of this compound in Human Macrophages

| Cellular Effect | Potency Value (nM) |

|---|---|

| Inhibition of TNFα Release (IC₅₀) | 0.5 |

| Stimulation of LPS-induced IL-10 Release (EC₅₀) | 4.0 |

Data sourced from MedchemExpress.[11]

Experimental Protocols

Validating the impact of this compound on class IIa HDACs requires a multi-faceted approach, combining biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant SIK kinases.

Objective: To determine the IC₅₀ of this compound against SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, SIK3 enzymes

-

Kinase substrate (e.g., Amara Peptide)

-

ATP

-

This compound (serial dilutions)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White 96-well assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

The luminescent signal is inversely correlated with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that this compound engages its SIK targets within a cellular environment.

Objective: To demonstrate the binding of this compound to SIK proteins in intact cells.

Materials:

-

Cell line expressing endogenous SIKs (e.g., HEK293T)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer with protease/phosphatase inhibitors

-

Equipment for SDS-PAGE and Western blotting

-

Anti-SIK1, Anti-SIK2, and Anti-SIK3 antibodies

-

Thermal cycler or heating blocks

Methodology:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with a saturating concentration of this compound and another with vehicle control for 1-2 hours.

-

Harvest and wash the cells, then resuspend them in lysis buffer.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, stable proteins.

-

Analyze the amount of soluble SIK protein in each sample by Western blot.

-

Binding of this compound will stabilize the SIK proteins, resulting in a higher melting temperature (i.e., more soluble protein remains at higher temperatures) compared to the vehicle-treated control.

Immunofluorescence for HDAC Subcellular Localization

This method visually confirms the effect of this compound on the nuclear versus cytoplasmic localization of class IIa HDACs.

Objective: To visualize the subcellular localization of a class IIa HDAC (e.g., HDAC5) in response to this compound treatment.

Materials:

-

Cells grown on glass coverslips (e.g., U2OS)

-

This compound

-

Forskolin or other stimuli to induce HDAC nuclear export (positive control)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against a class IIa HDAC (e.g., anti-HDAC5)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Methodology:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with vehicle, a positive control stimulus (e.g., Forskolin), or this compound for a designated time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cell membranes with 0.25% Triton X-100.

-

Block non-specific antibody binding with a BSA solution.

-

Incubate with the primary anti-HDAC antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence for the HDAC protein in each treatment condition. This compound treatment is expected to increase the nuclear localization of the HDAC.

Conclusion and Future Directions

This compound is a powerful chemical probe for dissecting the biological roles of the SIK-HDAC axis. By potently inhibiting SIK kinases, it effectively prevents the phosphorylation and subsequent nuclear export of class IIa HDACs. This leads to their accumulation in the nucleus and an enhancement of their transcriptional repressive functions. The experimental protocols detailed in this guide provide a robust framework for validating this mechanism of action, from direct biochemical inhibition to cellular target engagement and downstream functional consequences.

The ability to modulate the subcellular localization and activity of class IIa HDACs with small molecules like this compound has significant therapeutic potential. Dysregulation of this pathway has been implicated in various diseases, including cancer, cardiac hypertrophy, and inflammatory disorders.[8][12] Future research will likely focus on developing isoform-specific SIK inhibitors to achieve more targeted therapeutic effects and to further elucidate the distinct roles of SIK1, SIK2, and SIK3 in health and disease.

References

- 1. Class IIa histone deacetylases: regulating the regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Class II Histone Deacetylases: from Sequence to Function, Regulation, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLASS IIA HDACS IN THE REGULATION OF NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verification Required - Princeton University Library [oar.princeton.edu]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Salt-inducible kinase 1 maintains HDAC7 stability to promote pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of HDAC5 by SIK1 in AICAR-treated C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on SIK Inhibition in Novel Therapeutic Areas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of diverse physiological processes, including metabolic homeostasis, inflammation, and cell growth. The three isoforms—SIK1, SIK2, and SIK3—act as key signaling nodes that translate extracellular cues into transcriptional responses. Pharmacological inhibition of these kinases represents a promising therapeutic strategy for a range of diseases. This guide details the foundational signaling pathways governed by SIKs, summarizes the preclinical evidence for SIK inhibitors like Sik-IN-1 in novel therapeutic areas such as immunology and oncology, and provides detailed experimental protocols and quantitative data to support further research and development in this domain.

The Core SIK Signaling Pathway

Salt-Inducible Kinases are serine/threonine kinases that primarily function by phosphorylating and thereby inactivating two key classes of transcriptional cofactors: the CREB-Regulated Transcription Coactivators (CRTCs) and the Class IIa Histone Deacetylases (HDACs).

Activation and Inactivation:

-

Activation: SIKs are activated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates a conserved threonine residue in their activation loop.

-

Inhibition: The activity of all SIK isoforms is inhibited by Protein Kinase A (PKA). Upstream signals that elevate intracellular cAMP levels activate PKA, which then phosphorylates SIKs. This phosphorylation event promotes the binding of 14-3-3 proteins, which sequesters the SIKs and blocks their access to substrates.

Downstream Effects: Under basal conditions, active SIKs phosphorylate CRTCs and Class IIa HDACs, leading to their binding by 14-3-3 proteins and subsequent retention in the cytoplasm. This prevents them from entering the nucleus and activating gene transcription. When SIKs are inhibited (e.g., by PKA activation or a small molecule inhibitor), CRTCs and HDACs are dephosphorylated, translocate to the nucleus, and co-activate transcription factors like CREB (cAMP Response Element-Binding protein) to modulate gene expression.

Novel Therapeutic Areas for SIK Inhibition

The ability of SIK inhibitors to modulate fundamental cellular processes has opened avenues for therapeutic intervention in several diseases. The compound This compound is a potent pan-SIK inhibitor, demonstrating high efficacy against all three isoforms.[1] Its activity, along with that of other well-characterized inhibitors, highlights the therapeutic potential of this target class.

Immunology and Inflammatory Diseases

SIK inhibition has profound effects on the innate immune system, particularly on macrophage and dendritic cell function. SIKs act as a molecular switch that can reprogram myeloid cells from a pro-inflammatory to an anti-inflammatory phenotype.[2]

-

Mechanism: In activated myeloid cells, SIK inhibitors block the phosphorylation of CRTC3. Dephosphorylated CRTC3 translocates to the nucleus, where it enhances CREB-dependent transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] Concurrently, SIK inhibition suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][5]

-

Therapeutic Potential: This dual action of boosting anti-inflammatory signals while suppressing pro-inflammatory ones makes SIK inhibitors highly attractive for treating immune-mediated inflammatory diseases.[4] Preclinical studies using inhibitors like YKL-05-099 have demonstrated efficacy in mouse models of colonic inflammation, supporting their potential use in conditions like Inflammatory Bowel Disease (IBD).[4]

Oncology

The role of SIKs in cancer is complex and isoform-specific. SIK1 often acts as a tumor suppressor, while SIK2 and SIK3 are frequently implicated in promoting cancer cell proliferation and survival.

-

SIK1 as a Tumor Suppressor: Reduced levels of SIK1 are associated with poor outcomes and metastasis in some cancers. SIK1 can link the tumor suppressor LKB1 to p53-dependent suppression of metastasis.

-

SIK2/SIK3 as Therapeutic Targets: SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers.[6][7] The selective SIK2 inhibitor ARN-3236 has been shown to inhibit the growth of ovarian cancer cell lines and enhance their sensitivity to chemotherapy agents like paclitaxel.[6][7][8] In Acute Myeloid Leukemia (AML), SIK3 is required for the growth of cell lines overexpressing the transcription factor MEF2C; the SIK inhibitor YKL-05-099 suppresses MEF2C function and extends survival in animal models of AML.[9]

Metabolic Disorders

SIKs are key regulators of energy metabolism, particularly in the liver. They play a crucial role in suppressing hepatic gluconeogenesis (the production of glucose).

-

Mechanism: In the liver, SIKs phosphorylate and inhibit CRTC2, a key coactivator of CREB that drives the expression of gluconeogenic genes. By inhibiting SIKs, this suppression is lifted, which could be relevant in specific metabolic contexts.

-

Therapeutic Potential: While SIK inhibition can increase glucose production, its role in other metabolic tissues is also important. In skeletal muscle, knockout of SIK1 improves insulin sensitivity in obese mice, suggesting that muscle-specific SIK1 inhibition could be a therapeutic strategy for insulin resistance.

Quantitative Data on SIK Inhibitors

The development of potent and selective SIK inhibitors has enabled the validation of SIKs as therapeutic targets. The tables below summarize the inhibitory activity of several key compounds.

Table 1: In Vitro Potency (IC₅₀) of Representative SIK Inhibitors

| Inhibitor | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Primary Reference(s) |

|---|---|---|---|---|

| This compound | 0.1 | 0.4 | 1.5 | [1] |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [10][11][12][13] |

| YKL-05-099 | ~10 | ~40 | ~30 | [14][15][16] |

| ARN-3236 | 21.63 | <1 | 6.63 | [16][17] |

| GLPG3312 | 2.0 | 0.7 | 0.6 |[13][18] |

Table 2: Cellular and In Vivo Activity of SIK Inhibitors

| Inhibitor | Model System | Assay | Finding | Reference(s) |

|---|---|---|---|---|

| This compound | Human Macrophages | Cytokine Release | Inhibits TNF-α release (IC₅₀ = 0.5 nM); Stimulates IL-10 release (EC₅₀ = 4 nM) | [1] |

| ARN-3236 | Ovarian Cancer Cell Lines | Cell Growth | Inhibited growth with IC₅₀ values of 0.8 to 2.6 µM | [6][7] |

| ARN-3236 | Ovarian Cancer Xenografts | Chemosensitization | Enhanced sensitivity to paclitaxel in vivo | [6][7] |

| YKL-05-099 | MLL-AF9 AML Mouse Model | Survival | Attenuated disease progression and extended animal survival | [9] |

| YKL-05-099 | Salt-Sensitive Mice | Blood Pressure | Attenuated salt-sensitive hypertension and prevented kidney damage | [19] |

| HG-9-91-01 | Bone Marrow-Derived DCs | Cytokine Production | Potentiated IL-10 production (EC₅₀ ~200 nM); suppressed TNF-α & IL-12p40 |[2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

In Vitro Kinase Inhibition Assay (Generic)

This protocol is for determining the IC₅₀ value of a test compound against a SIK isoform.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant SIK1, SIK2, or SIK3 enzyme, a suitable peptide substrate (e.g., AMARA peptide), and ATP.

-

Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations.

-

Incubation: Add the diluted compound to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using an ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Macrophage Cytokine Release Assay

This protocol measures the effect of SIK inhibition on cytokine production in primary human macrophages.

-

Cell Culture: Differentiate primary human monocytes into macrophages using M-CSF.

-

Treatment: Pre-treat the mature macrophages with the SIK inhibitor (e.g., this compound) for 2 hours.

-

Stimulation: Stimulate the cells with a TLR agonist such as Lipopolysaccharide (LPS, 100 ng/mL) for an additional 3-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-10) in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Bio-Plex).[11]

-

Data Analysis: Calculate IC₅₀ (for inhibition of pro-inflammatory cytokines) or EC₅₀ (for stimulation of anti-inflammatory cytokines) values.

Ovarian Cancer Cell Viability Assay

This protocol assesses the effect of a SIK inhibitor on the growth of cancer cells.[8]

-

Cell Plating: Seed ovarian cancer cells (e.g., SKOv3) in 96-well plates at a density of 8,000 cells/well.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the SIK inhibitor (e.g., ARN-3236) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Measurement: Assess cell viability using a Sulforhodamine B (SRB) assay or a similar method that measures total protein content as an indicator of cell mass.

-

Data Analysis: Normalize the results to the DMSO control and plot cell viability against inhibitor concentration to determine the IC₅₀ for growth inhibition.

In Vivo Chemosensitization Xenograft Model

This protocol evaluates if a SIK inhibitor can enhance the efficacy of a standard chemotherapy agent in a mouse model.[8]

-

Tumor Inoculation: Inoculate immunodeficient mice (e.g., nu/nu mice) intraperitoneally with human ovarian cancer cells (e.g., SKOv3ip).

-

Treatment Groups: Once tumors are established, randomize mice into treatment groups: (1) Vehicle control, (2) SIK inhibitor alone (e.g., ARN-3236), (3) Chemotherapy alone (e.g., paclitaxel), and (4) Combination of SIK inhibitor and chemotherapy.

-

Dosing: Administer drugs according to a predefined schedule (e.g., daily oral gavage for the SIK inhibitor, weekly intraperitoneal injection for paclitaxel).

-

Monitoring: Monitor animal health and tumor burden. For intraperitoneal models, this is often assessed by measuring abdominal girth and overall survival.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors. Weigh the tumors to quantify the treatment effect.

-

Statistical Analysis: Compare tumor weights and survival curves between the treatment groups to determine if the combination therapy is significantly more effective than either single agent.

Conclusion and Future Directions

The preliminary studies on SIK inhibitors, including potent compounds like this compound, have established the SIK family as a compelling class of therapeutic targets. The ability to modulate fundamental pathways in immunology, oncology, and metabolism provides a strong rationale for their continued development. Future research should focus on isoform-selective inhibitors to dissect the specific roles of SIK1, SIK2, and SIK3 in different disease contexts and to potentially minimize off-target effects. Translating the promising preclinical data into clinical applications will require rigorous investigation into the safety, pharmacokinetics, and efficacy of these compounds in human patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. HG-9-91-01 | SIK | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Frontiers | The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Sik-IN-1 in Neuroinflammatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have emerged as key regulators of the inflammatory response. Sik-IN-1, a potent pan-SIK inhibitor, has demonstrated significant potential in modulating inflammatory signaling pathways. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic application of this compound in neuroinflammatory disorders, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor with high potency against all three SIK isoforms.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating the activity of transcription factors and coactivators, thereby controlling the expression of genes involved in inflammation and metabolism.

The primary mechanism by which SIK inhibitors, including this compound, exert their anti-inflammatory effects is through the modulation of the CREB-regulated transcription coactivator (CRTC) family of proteins. In a resting state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Upon inhibition of SIKs, dephosphorylated CRTCs translocate to the nucleus, where they bind to the transcription factor CREB (cAMP response element-binding protein) and drive the expression of anti-inflammatory genes, most notably Interleukin-10 (IL-10). Concurrently, SIK inhibition can also suppress the activity of the pro-inflammatory transcription factor NF-κB.

Quantitative Data on this compound and other SIK Inhibitors

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, demonstrating the potency and efficacy of this compound and other relevant SIK inhibitors in modulating inflammatory responses.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

| Target | IC50 (nM) | Assay Conditions |

| SIK1 | 0.1 | Kinase activity assay |

| SIK2 | 0.4 | Kinase activity assay |

| SIK3 | 1.5 | Kinase activity assay |

| TNFα release | 0.5 | LPS-stimulated human macrophages |

Table 2: In Vitro Effect of this compound on Cytokine Production [1][2]

| Cytokine | EC50 (nM) | Cell Type | Stimulant |

| IL-10 release | 4 | Human macrophages | LPS |

Table 3: Preclinical Efficacy of the SIK Inhibitor HG-9-91-01 in a Mouse Model of Sepsis-Associated Cognitive Dysfunction [3]

| Parameter | LPS Group | HG-9-91-01 Group | P-value |

| Hippocampal NR1 protein expression | Downregulated | Upregulated | <0.05 |

| Hippocampal NR2A protein expression | Downregulated | Upregulated | <0.05 |

| Hippocampal NR2B protein expression | Downregulated | Upregulated | <0.05 |

| Hippocampal IGF-1 protein expression | Downregulated | Upregulated | <0.05 |

| Hippocampal p-CRTC1 protein expression | Upregulated | Downregulated | <0.05 |

| Hippocampal IL-1β mRNA level | Increased | Decreased | <0.05 |

| Hippocampal TNF-α mRNA level | Increased | Decreased | <0.05 |

| Hippocampal IL-6 mRNA level | Increased | Decreased | <0.05 |

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound in the context of neuroinflammation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytokine Release Assay in Human Macrophages

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and differentiated into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF for 7 days.

-

Treatment: Differentiated macrophages are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNFα and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: IC50 and EC50 values are calculated from the dose-response curves using non-linear regression analysis.

In Vivo Murine Model of Sepsis-Associated Cognitive Dysfunction[3]

-

Animals: Adult male C57BL/6 mice are used for the study.

-

Sepsis Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of LPS (8 mg/kg). Control mice receive an equivalent volume of sterile saline.

-

Drug Administration: The SIK inhibitor HG-9-91-01 (10 mg/kg) or vehicle is administered intraperitoneally once daily from day 3 to day 6 post-LPS injection.

-

Behavioral Testing (Morris Water Maze): From day 7 to day 11 post-LPS injection, cognitive function is assessed using the Morris water maze test to evaluate spatial learning and memory.

-

Tissue Collection and Processing: Following behavioral testing, mice are euthanized, and hippocampal tissues are rapidly dissected and stored at -80°C for subsequent analysis.

-

Western Blotting: Hippocampal lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NR1, NR2A, NR2B, IGF-1, and phosphorylated CRTC1. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from hippocampal tissue, and cDNA is synthesized. qPCR is performed using specific primers for IL-1β, TNF-α, and IL-6 to quantify their mRNA expression levels.

Potential Applications and Future Directions

The potent anti-inflammatory properties of this compound, demonstrated by its ability to suppress pro-inflammatory cytokine production and enhance the release of the anti-inflammatory cytokine IL-10, position it as a promising therapeutic candidate for a variety of neuroinflammatory disorders. The preclinical data from studies using the pan-SIK inhibitor HG-9-91-01 in a model of sepsis-associated cognitive dysfunction further strengthens this potential by showing beneficial effects on both neuroinflammation and synaptic protein expression in the hippocampus.[3]

Future research should focus on evaluating the efficacy of this compound in more specific and chronic models of neurodegenerative diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, and transgenic mouse models of Alzheimer's and Parkinson's disease. Investigating the blood-brain barrier permeability of this compound will also be a critical step in its development as a CNS therapeutic. Furthermore, elucidating the specific roles of each SIK isoform in different neuronal and glial cell types will be crucial for developing more targeted and effective therapies with fewer potential side effects.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for the treatment of neuroinflammatory disorders. Its well-defined mechanism of action, centered on the modulation of the SIK-CRTC-CREB signaling axis, provides a strong rationale for its further investigation. The quantitative data presented in this guide highlight its potency and efficacy in preclinical models. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and other SIK inhibitors in the challenging field of neuroinflammation.

References

An In-depth Technical Guide to Sik-IN-1: A Potent Modulator of Salt-Inducible Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sik-IN-1 is a potent and selective small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which comprises SIK1, SIK2, and SIK3. These serine/threonine kinases are key regulators of various physiological processes, including inflammation, metabolism, and cellular proliferation. As members of the AMP-activated protein kinase (AMPK) family, SIKs act as crucial signaling nodes, translating upstream signals into downstream transcriptional and metabolic responses. This compound, through its ATP-competitive mechanism of action, offers a powerful tool for elucidating the multifaceted roles of SIKs and presents a promising scaffold for the development of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. This technical guide provides a comprehensive overview of the structural and functional properties of this compound, including its inhibitory activity, mechanism of action, and effects on key signaling pathways, supplemented with detailed experimental protocols and data visualizations to facilitate its application in research and drug discovery.

Structural and Physicochemical Properties

This compound is a pyrimidine-5-carboxamide derivative with the following properties:

| Property | Value |

| Chemical Formula | C₂₃H₂₄N₆OS |

| Molecular Weight | 432.54 g/mol |

| CAS Number | 3033846-29-3 |

| Appearance | Light yellow to green-yellow solid |

Quantitative Data: Potency and Functional Activity

This compound demonstrates potent inhibitory activity against all three SIK isoforms and modulates cytokine production in macrophages. The following tables summarize the key quantitative data for this compound and provide a comparative reference with other well-characterized SIK inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

| Target | IC₅₀ (nM) |

| SIK1 | 0.1 |

| SIK2 | 0.4 |

| SIK3 | 1.5 |

Table 2: Functional Activity of this compound in Human Macrophages

| Functional Readout | Parameter | Value (nM) |

| TNFα Release Inhibition (LPS-induced) | IC₅₀ | 0.5 |

| IL-10 Release Stimulation (LPS-induced) | EC₅₀ | 4 |

Table 3: Comparative In Vitro Potency of Select SIK Inhibitors

| Inhibitor | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference |

| This compound | 0.1 | 0.4 | 1.5 | |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | |

| YKL-05-099 | ~10 | ~40 | ~30 | |

| GLPG3312 | 2.0 | 0.7 | 0.6 |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of SIK kinases. This prevents the phosphorylation of downstream substrates, thereby modulating their activity and subcellular localization.

Upstream Regulation of SIKs

The primary upstream activator of SIKs is the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the activation loop of SIKs, leading to their activation.

Downstream Signaling Mediated by SIKs

Once activated, SIKs phosphorylate a range of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these transcriptional regulators via their interaction with 14-3-3 proteins, thereby inhibiting their nuclear function.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and Class IIa HDACs, allowing them to translocate to the nucleus and activate the transcription of their target genes. This mechanism underlies the observed immunomodulatory effects of this compound, including the suppression of pro-inflammatory cytokines (e.g., TNFα) and the induction of the anti-inflammatory cytokine IL-10.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the characterization of this compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory activity of this compound against SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

This compound (or other test compounds)

-